![molecular formula C18H19FN2O5S B2835021 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 953206-87-6](/img/structure/B2835021.png)
3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
This compound contains several functional groups including a sulfonamide group, two methoxy groups, a fluoro group, and a pyrrolidinone group. These groups could potentially contribute to its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonamide, methoxy, fluoro, and pyrrolidinone groups would likely have a significant impact on its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonamide group might participate in reactions with acids or bases, the methoxy groups could undergo reactions involving the cleavage of the carbon-oxygen bond, and the pyrrolidinone ring might be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the nonpolar methoxy groups could affect its solubility, while the size and shape of the molecule could influence its melting point and boiling point .Scientific Research Applications
Medicinal Chemistry and Drug Development
Anti-Inflammatory Agents: The compound’s structural features suggest potential anti-inflammatory activity. Researchers could explore its effects on inflammatory pathways, such as inhibition of cyclooxygenase (COX) enzymes or modulation of cytokine production.
Analgesic Properties: Investigating its analgesic potential could lead to the development of novel pain-relieving drugs. Preclinical studies might assess its efficacy in animal models of pain.
Ulcerogenic Index: Given its sulfonamide moiety, evaluating the ulcerogenic index (a measure of gastric irritation) could provide insights into its safety profile compared to existing drugs like indomethacin and celecoxib .
Materials Science
Chalcone Derivatives: 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can be used to prepare chalcone derivatives via aldol condensation. These derivatives may exhibit interesting optical or electronic properties .
Future Directions
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-16-8-6-13(11-14(16)19)27(23,24)20-12-5-7-17(26-2)15(10-12)21-9-3-4-18(21)22/h5-8,10-11,20H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXPKZZQYJMSJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)F)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide |
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